REACTION_SMILES
|
[C:16]([CH3:17])(=[O:18])[O:19][c:20]1[cH:21][cH:22][c:23]([CH:24]=[CH2:25])[cH:26][cH:27]1.[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[cH:6][c:7]([Br:15])[cH:8][c:9]([O:11][C:12]([CH3:13])=[O:14])[cH:10]1.[C:28](=[O:29])([O-:30])[O-:31].[K+:32].[K+:33].[Pd:34]>>[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[cH:6][c:7]([CH:25]=[CH:24][c:23]2[cH:22][cH:21][c:20]([O:19][C:16]([CH3:17])=[O:18])[cH:27][cH:26]2)[cH:8][c:9]([O:11][C:12]([CH3:13])=[O:14])[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=Cc1ccc(OC(C)=O)cc1
|
Name
|
CC(=O)Oc1cc(Br)cc(OC(C)=O)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Oc1cc(Br)cc(OC(C)=O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Oc1ccc(C=Cc2cc(OC(C)=O)cc(OC(C)=O)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:16]([CH3:17])(=[O:18])[O:19][c:20]1[cH:21][cH:22][c:23]([CH:24]=[CH2:25])[cH:26][cH:27]1.[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[cH:6][c:7]([Br:15])[cH:8][c:9]([O:11][C:12]([CH3:13])=[O:14])[cH:10]1.[C:28](=[O:29])([O-:30])[O-:31].[K+:32].[K+:33].[Pd:34]>>[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[cH:6][c:7]([CH:25]=[CH:24][c:23]2[cH:22][cH:21][c:20]([O:19][C:16]([CH3:17])=[O:18])[cH:27][cH:26]2)[cH:8][c:9]([O:11][C:12]([CH3:13])=[O:14])[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=Cc1ccc(OC(C)=O)cc1
|
Name
|
CC(=O)Oc1cc(Br)cc(OC(C)=O)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Oc1cc(Br)cc(OC(C)=O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Oc1ccc(C=Cc2cc(OC(C)=O)cc(OC(C)=O)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |